1-(4-Fluoro-2-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-methoxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and as precursors for the synthesis of heterocycles
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-methoxyaniline with a guanylating reagent such as di(imidazole-1-yl)methanimine . The reaction typically proceeds under mild conditions and yields the desired guanidine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-methoxyphenyl)guanidine has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate the role of guanidine derivatives in biological processes.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
- 1-(4-Methoxyphenyl)guanidine
- 1-(4-Fluorophenyl)guanidine
- 1-(4-Ethylphenyl)guanidine
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The presence of the 4-fluoro-2-methoxyphenyl moiety in this compound imparts unique reactivity and potential for specific applications .
Eigenschaften
Molekularformel |
C8H10FN3O |
---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
2-(4-fluoro-2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-5(9)2-3-6(7)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI-Schlüssel |
HMFMPWQELKRRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.